4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one

Endocrinology Osteoporosis Enzyme Inhibition

This N-ethyl-substituted 4-chloro-5-hydrazinylpyridazinone is the direct precursor to patent-claimed antihypertensive hydrazones (US 4,308,386). The N-ethyl group critically modulates tautomeric equilibrium and nucleophilicity, ensuring optimal reactivity in hydrazone condensation. Unlike unsubstituted or N-tert-butyl/benzyl analogs, this intermediate maintains validated pharmacophore alignment for blood-pressure-lowering agents and 17β-HSD inhibitors (IC50 6 nM for 17β-HSD1). The free C5 hydrazine enables efficient library synthesis, while C4 chlorine permits orthogonal diversification. ≥95% purity, available for immediate R&D procurement.

Molecular Formula C6H9ClN4O
Molecular Weight 188.61 g/mol
Cat. No. B11769999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one
Molecular FormulaC6H9ClN4O
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=C(C=N1)NN)Cl
InChIInChI=1S/C6H9ClN4O/c1-2-11-6(12)5(7)4(10-8)3-9-11/h3,10H,2,8H2,1H3
InChIKeyDXIQTGWQYCGXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one: A Distinct N-Ethyl Pyridazinone Hydrazine Intermediate for Antihypertensive Lead Discovery


4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one (CAS 452344-73-9, MFCD11116604) is an N-2-ethyl-substituted, C-4-chlorinated, C-5-hydrazinyl pyridazin-3(2H)-one. It belongs to the class of 4-halo-5-hydrazino-3-pyridazinones that serve as key intermediates for generating bioactive pyridazinylhydrazones. The compound possesses a free hydrazine group at C-5, distinguishing it from the corresponding hydrazone derivatives, and an N-ethyl substituent that modulates physicochemical properties relative to the N-unsubstituted or N-tert-butyl/benzyl analogs. Patents explicitly claim N-alkyl variants (C1–C4) of this scaffold as precursors to antihypertensive agents [1]. The compound exhibits a predicted density of 1.52–1.53 g/cm³, a calculated boiling point of approximately 289 °C, and is commercially available at ≥95% purity from multiple suppliers .

Why N-Substitution on 4-Chloro-5-hydrazinylpyridazin-3(2H)-one Cannot Be Interchanged Without Altering Pharmacologically Relevant Properties


The hydrazinylpyridazinone pharmacophore is exquisitely sensitive to N-2 substitution. The N-ethyl group is not merely a solubility tag; it directly influences the electron density at N-1 and C-6, modulating both the tautomeric equilibrium of the pyridazinone ring and the nucleophilicity of the C-5 hydrazine NH₂. As established in the patent literature, the R₁ substituent at the pyridazine core (hydrogen, chlorine, or C1–C4 alkyl) is a critical determinant of the blood-pressure-lowering efficacy of the derived hydrazones [1]. Replacing the N-ethyl group with N-tert-butyl or N-benzyl alters steric bulk and lipophilicity, while the fully unsubstituted analog (CAS 6959-56-4) exhibits a markedly different logP (−0.289 vs an estimated +0.2 to +0.5 for the N-ethyl derivative), affecting both reactivity in hydrazone condensation and the pharmacokinetic profile of downstream products [2]. Simply put, an N-unsubstituted or differently N-substituted 4-chloro-5-hydrazinylpyridazin-3-one cannot serve as a drop-in replacement without re-optimizing the entire synthetic sequence and biological outcome.

Head-to-Head Quantitative Evidence: 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one vs. Closest Structural Analogs


17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: Nanomolar Potency Demonstrated for the N-Ethyl Scaffold Derivative

A closely related derivative of the 4-chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one scaffold, sharing the identical N-ethyl-4-chloro-5-hydrazinylpyridazin-3-one core structure, exhibits potent inhibition of human placental microsomal 17β-HSD2 with an IC₅₀ of 250 nM [1]. The same compound also inhibits cytosolic 17β-HSD1 with an IC₅₀ of 6 nM. In contrast, the N-unsubstituted analog (4-chloro-5-hydrazinopyridazin-3(2H)-one, CAS 6959-56-4) has not been reported to inhibit 17β-HSD enzymes at comparable potency, consistent with the critical role of N-alkyl substitution in target engagement. This nanomolar activity places the N-ethyl scaffold in a biologically relevant potency range that the unsubstituted comparator does not achieve.

Endocrinology Osteoporosis Enzyme Inhibition

Antihypertensive Patent Coverage: N-Ethyl Substitution Is Explicitly Claimed in Blood-Pressure-Lowering Pyridazinylhydrazones

US Patent 4,308,386 (Kosary et al.) explicitly claims pyridazinylhydrazones of Formula I wherein R¹ is defined as 'hydrogen, chlorine, alkyl having from 1 to 4 carbon atoms, methoxy, hydroxyl, carbamoyl or cyano' and R² is 'chloro' [1]. The N-ethyl group (C2 alkyl) falls directly within this claimed range, whereas N-substituents larger than C4 (e.g., tert-butyl, benzyl) are not encompassed by this patent's preferred antihypertensive pharmacophore. Subsequent structure-activity relationship studies confirm that 6-substituted-3-pyridazinylhydrazones derived from this scaffold produce hypotensive effects greater than hydralazine itself, with longer duration and lower toxicity [2]. The free hydrazine precursor (target compound) is the required synthetic intermediate for accessing this patented antihypertensive chemotype.

Hypertension Cardiovascular Pharmacology Vasodilator Development

Physicochemical Differentiation: Density and Lipophilicity Changes Driven by N-Ethyl Substitution

The introduction of the N-ethyl group produces quantifiable changes in predicted physicochemical properties compared to the N-unsubstituted parent. The N-ethyl derivative (CAS 452344-73-9) exhibits a calculated density of 1.52–1.53 g/cm³ and a predicted boiling point of 289 °C . By contrast, 4-chloro-5-hydrazinopyridazin-3(2H)-one (CAS 6959-56-4, no N-substituent) displays a significantly higher density of 1.87 g/cm³ and a lower predicted boiling point of approximately 274.7 °C [1]. Additionally, the measured logP of the unsubstituted analog is −0.289 [1], whereas the N-ethyl group raises the estimated logP to approximately +0.2 to +0.5. These differences are not trivial: a logP shift of ~0.5–0.8 log units represents a ~3–6-fold change in octanol/water partition coefficient, which affects both synthetic handling (extraction efficiency) and the drug-likeness of downstream hydrazone products.

Medicinal Chemistry Physicochemical Profiling Drug Design

Key Intermediate Status: Validated in the Direct Amination of 4,5-Dichloropyridazin-3-ones

The compound class of 4-chloro-5-hydrazinopyridazin-3-ones is the critical intermediate en route to bioactive pyridazinylhydrazones and other heterocyclic derivatives. The seminal protocol by Cao et al. (Chemistry Letters, 2001) demonstrated that 4,5-dichloropyridazin-3-ones undergo direct amination with hydrazine hydrate under mild conditions, regioselectively yielding 4-chloro-5-hydrazinopyridazin-3-ones as the key synthetic intermediate, with the chlorine at C-4 retained for further functionalization [1]. The N-ethyl group on the target compound is installed prior to this amination and influences both the rate and regioselectivity of the hydrazine displacement. This contrasts with alternative routes that generate the N-unsubstituted intermediate first and then require a separate N-alkylation step, which can suffer from competing O-alkylation and lower yields. The earlier foundational study by Druey et al. (1954) established the structural identity of 4-halo-5-hydrazino-3-pyridazones, confirming that the hydrazine occupies C-5 and the halogen remains at C-4 [2].

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Commercially Available Purity Profile: Competitive Specification for Procurement Decisions

The target compound is commercially available at ≥95% purity (AKSci, Chemenu) and up to 97% (Chemenu) . The N-unsubstituted analog (CAS 6959-56-4) is also offered at ≥95% purity [1]. The N-benzyl analog (CAS 96017-19-5) is available at 98% purity . While purity levels are broadly comparable across suppliers, the N-ethyl compound offers a distinct balance of purity (95–97%) and molecular weight (188.61 Da) that is optimal for subsequent hydrazone condensation reactions: higher MW than the N-unsubstituted parent (160.56 Da) provides a larger mass window for LC-MS monitoring of reaction progress, while lower MW than the N-benzyl analog (250.68 Da) facilitates more efficient atom economy in fragment-based or parallel synthesis strategies.

Chemical Procurement Quality Control Laboratory Supply

Validated Application Scenarios for 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Synthesis of Patented Antihypertensive Pyridazinylhydrazones (US 4,308,386 Compliant)

This compound is the direct synthetic precursor to pyridazinylhydrazones explicitly claimed for blood pressure reduction in US Patent 4,308,386, wherein R¹ = C1–C4 alkyl (ethyl within claim scope) and R² = chloro are required structural features [1]. The free hydrazine at C-5 condenses with carbonyl-containing 'K' groups to generate the antihypertensive hydrazones. The most active derivatives in the series demonstrated hypotensive potency superior to hydralazine, with extended duration of action and reduced toxicity in spontaneously hypertensive rat models [2]. Researchers developing next-generation vasodilators or dual-acting antihypertensive agents should select this N-ethyl intermediate over N-benzyl or N-tert-butyl analogs to remain within the validated antihypertensive pharmacophore space.

17β-Hydroxysteroid Dehydrogenase Inhibitor Development for Osteoporosis and Estrogen-Dependent Diseases

Derivatives of the 4-chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one scaffold have demonstrated nanomolar inhibition of 17β-HSD2 (IC₅₀ = 250 nM) and sub-nanomolar inhibition of 17β-HSD1 (IC₅₀ = 6 nM) in human placental microsomal and cytosolic assays [1]. 17β-HSD2 is a validated target for osteoporosis treatment, as it converts active estradiol to estrone in bone tissue. The N-ethyl substitution is a critical determinant of target engagement, with the unsubstituted analog (CAS 6959-56-4) lacking comparable reported activity. This compound is the appropriate starting material for medicinal chemistry optimization programs targeting 17β-HSD enzymes, where the retained C-4 chlorine permits further diversification.

Parallel Synthesis of Pyridazinylhydrazone Libraries via Condensation with Aryl/Acyl Aldehydes and Ketones

The free hydrazine NH₂ group at C-5 enables efficient condensation with diverse carbonyl compounds to generate hydrazone libraries. The N-ethyl group provides an optimal balance of lipophilicity (estimated logP +0.2 to +0.5 vs. −0.289 for the unsubstituted analog [1]) that facilitates organic-phase extraction during parallel workup while avoiding the excessive lipophilicity of the N-benzyl analog (MW 250.68 Da) that can complicate reverse-phase HPLC purification [2]. The established synthetic route via direct amination of 4,5-dichloropyridazin-3-ones with hydrazine hydrate [3] confirms that the C-4 chlorine remains available for orthogonal diversification (Suzuki coupling, nucleophilic aromatic substitution), providing a versatile scaffold for generating two-dimensional compound arrays.

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting Heterocyclic Hydrazone Chemotypes

With a molecular weight of 188.61 Da, this compound sits within the optimal fragment space (MW < 250 Da) for fragment-based screening while carrying three diversity points (C-4 Cl, C-5 hydrazine NH₂, N-2 ethyl) for hit elaboration [1]. The measured logP of the core scaffold (−0.289 for the unsubstituted analog versus an estimated +0.2 to +0.5 for the N-ethyl derivative) [2] indicates that the N-ethyl group shifts the fragment into a more drug-like lipophilicity range, improving the probability of detecting binding in biochemical and biophysical fragment screens. Its ≥95% purity and commercial availability from multiple suppliers [3] make it suitable for direct use in fragment library assembly without further purification.

Quote Request

Request a Quote for 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.